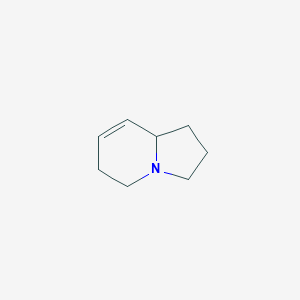

1,2,3,5,6,8a-Hexahydroindolizine

Description

Significance of Indolizidine Alkaloids as Chemical Scaffolds

Indolizidine alkaloids are a diverse group of naturally occurring compounds isolated from a wide array of sources, including plants, fungi, and the skin secretions of amphibians. nih.gov These compounds have garnered significant interest in the scientific community due to their wide range of biological activities. nih.govontosight.ai Over 200 distinct indolizidine alkaloids have been identified, with a large percentage demonstrating notable pharmacological effects. ontosight.ai Their structural complexity and potent bioactivity make them attractive targets for synthetic chemists and valuable lead compounds in drug discovery. ingentaconnect.combenthamdirect.com The core indolizidine scaffold provides a three-dimensional framework that can be functionalized in various ways to interact with biological targets.

Overview of 1,2,3,5,6,8a-Hexahydroindolizine as a Privileged Structure

The concept of a "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets through judicious modification. mdpi.comd-nb.info The this compound framework fits this description. Its rigid, yet three-dimensional, structure provides a versatile platform for the design of new bioactive molecules. The nitrogen atom within the ring system introduces a key site for hydrogen bonding and salt formation, while the saturated carbon framework allows for the introduction of various substituents with precise stereochemical control. This adaptability has allowed for the development of libraries of compounds based on this scaffold, targeting a range of receptors and enzymes.

Historical Context of Research on the Hexahydroindolizine System

Research into the hexahydroindolizine system has a rich history, dating back to the early structural elucidation of naturally occurring alkaloids. The initial focus was on the isolation and characterization of these compounds from their natural sources. As analytical techniques advanced, so did the understanding of the complex stereochemistry of these molecules. The recognition of their potent biological activities spurred significant efforts in the total synthesis of various indolizidine alkaloids. These synthetic endeavors not only provided access to larger quantities of these compounds for biological evaluation but also led to the development of novel synthetic methodologies for the construction of the bicyclic core. Over the years, the focus has expanded from simply replicating the natural products to designing and synthesizing novel analogs with improved or altered biological profiles, a testament to the enduring importance of the hexahydroindolizine scaffold in medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C8H13N |

|---|---|

Molecular Weight |

123.20 g/mol |

IUPAC Name |

1,2,3,5,6,8a-hexahydroindolizine |

InChI |

InChI=1S/C8H13N/c1-2-6-9-7-3-5-8(9)4-1/h1,4,8H,2-3,5-7H2 |

InChI Key |

GKTAYQOQPXXPIH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C=CCCN2C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2,3,5,6,8a Hexahydroindolizine and Its Derivatives

Total Synthesis Approaches to Substituted Hexahydroindolizines

The total synthesis of substituted hexahydroindolizines, many of which are naturally occurring alkaloids, presents significant stereochemical challenges. chemistryviews.org The creation of multiple stereocenters in a controlled manner is paramount to achieving the desired biologically active isomer.

Enantioselective and Diastereoselective Routes

The demand for enantiomerically pure pharmaceuticals has driven the development of numerous enantioselective and diastereoselective routes to hexahydroindolizine derivatives. wikipedia.orgrsc.org These strategies aim to produce a single enantiomer of a chiral compound, which is crucial as different enantiomers can have vastly different biological effects. nih.govyoutube.com

A notable approach involves the use of organocatalysis. For instance, an organocatalytic aza-conjugate addition reaction has been employed for the diastereoselective synthesis of the 3-methyl-2,6-cis-piperidine ring system, a key intermediate for quinolizidine (B1214090) and by extension, indolizidine alkaloids. chemistryviews.org This method provides rapid and efficient access to the desired piperidine (B6355638) ring with high diastereoselectivity. chemistryviews.org

Another powerful strategy is the asymmetric dihydroxylation of a heteroaromatic acrylate, which has been successfully applied in the synthesis of (+)-lentiginosine, a hydroxylated indolizidine alkaloid. nih.gov This reaction establishes the key stereocenters that are carried through to the final natural product. nih.gov Similarly, asymmetric Pd(0) catalyzed allylic amination has been used to generate optically pure metathesis precursors for the synthesis of functionalized tetrahydropyridines, which can then be converted to indolizidines. rsc.org

The stereocontrolled convergent elaboration of protected 1,5-amino alcohols, formed via a three-component linchpin union of silyl (B83357) dithianes and N-toluenesulfonyl aziridines, offers another effective strategy for constructing indolizidine alkaloids. This approach was demonstrated in the total syntheses of (–)-indolizidine 223AB and alkaloid (–)-205B. acs.org

Furthermore, the diastereoselective reduction of a vinylogous amide functionality has been shown to produce enantioenriched amino alcohols as a single diastereomer, a key step in the synthesis of indolizidine (–)-209D. nih.gov The choice of reducing agent and reaction conditions is critical in achieving the high diastereoselectivity observed.

| Precursor/Intermediate | Key Reaction | Stereoselectivity | Target Molecule |

| Cyclopropanol and propargylic tosylate | SN2' coupling followed by silver-mediated cyclization | High | Indolizidine 223AB organic-chemistry.org |

| Ester of an unsaturated acid | Ireland-Claisen rearrangement | High diastereoselectivity | Lepadiformine organic-chemistry.org |

| Ester with a chiral auxiliary | Ester enolate Claisen rearrangement | High relative and absolute configuration control | Kainic Acid organic-chemistry.org |

| Deprotected amine | Cascade cyclization and reduction | - | Gephyrotoxin organic-chemistry.org |

| Pyrrole and aldehyde | Condensation and enzymatic oxidation | - | Premarineosin A organic-chemistry.org |

Application of Chiral Auxiliaries and Catalysts in Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com This strategy is widely used in the synthesis of complex molecules with multiple stereocenters. nih.gov Sulfur-based chiral auxiliaries, for example, have proven to be highly effective in various asymmetric transformations. scielo.org.mx

In the context of hexahydroindolizine synthesis, chiral auxiliaries can be employed to control the stereochemistry of key bond-forming reactions. For instance, the use of a chiral auxiliary attached to a glyoxylate (B1226380) reactant in an ene reaction can lead to the formation of the desired anti adduct with high diastereomeric ratio. wikipedia.org

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is another cornerstone of modern stereoselective synthesis. nih.govyoutube.comrsc.orgmdpi.com In the synthesis of indolizidinones, a rhodium(I) catalyst bearing a perfluorinated Taddol phosphoramidite (B1245037) ligand, CKphos, was crucial in overriding substrate-based selectivity in a [2+2+2] cycloaddition. nih.gov This allowed for the highly selective formation of vinylogous amide indolizidinones, establishing an aza-quaternary stereocenter with excellent enantioselectivity. nih.gov

Similarly, an iridium-catalyzed asymmetric hydrogenation of quinoxaline (B1680401) derivatives has been developed, affording chiral tetrahydroquinoxalines in high yields and excellent enantioselectivities. rsc.org By simply changing the solvent, either enantiomer of the product could be selectively obtained. rsc.org The development of such catalyst-controlled stereoselective transformations is highly valuable for the efficient synthesis of chiral building blocks.

Ring-Forming Strategies for the Hexahydroindolizine Skeleton

The construction of the bicyclic hexahydroindolizine core is a critical step in the synthesis of these alkaloids. Various ring-forming strategies have been developed, with intramolecular cyclization reactions being particularly prominent.

Intramolecular Cyclization Reactions

Intramolecular cyclizations involve the formation of a cyclic structure from a single molecule containing two reactive functional groups. youtube.com This approach is often highly efficient as it is entropically favored.

Enaminones, which possess both nucleophilic and electrophilic character, are versatile intermediates in heterocyclic synthesis. nih.govresearchgate.net The intramolecular cyclization of enaminones offers a powerful route to the hexahydroindolizine skeleton. researchgate.net

One strategy involves the cyclization of N-(ethoxycarbonylmethyl)enaminones, which can be prepared via the Eschenmoser sulfide (B99878) contraction. nih.gov These enaminones undergo cyclization in the presence of silica (B1680970) gel upon microwave heating to afford dihydropyrrolizines, which are structurally related to hexahydroindolizines. nih.gov In these reactions, the enaminone can act as an electrophile at its carbonyl group. nih.gov

Another approach utilizes the acid-promoted cyclization of N-phenacyl enaminones derived from pyrrolidine-2-thiones. researchgate.net These cyclizations can lead to the formation of 2,3-dihydro-1H-pyrrolizines. researchgate.net Tandem reactions involving the formation of a β-enamino ester followed by an intramolecular cyclization catalyzed by InBr₃ have also been reported for the synthesis of indolyl-substituted unsaturated esters. nih.gov

| Reactant Type | Catalyst/Conditions | Product Type |

| N-(ethoxycarbonylmethyl)enaminones | Silica gel, microwave heating | Ethyl 6-(hetero)aryl-2,3-dihydro-1H-pyrrolizine-5-carboxylates nih.gov |

| N-phenacyl enaminones | Acetic acid or silica gel | 2,3-dihydro-1H-pyrrolizines researchgate.net |

| β-keto esters and o-alkynyl anilines | InBr₃ | β-(N-indolyl)-α,β-unsaturated esters nih.gov |

| Unsaturated tryptamides | Brønsted acid | Azepino[4,5-b]indolones thieme-connect.de |

| 2-carbonyl-1-propargylindoles | Ammonia, TiCl₄ (optional), microwave heating | Pyrazino[1,2-a]indoles researchgate.net |

Ring-closing metathesis (RCM) is a powerful and widely used method for the synthesis of cyclic alkenes, including nitrogen heterocycles. wikipedia.orgorganic-chemistry.org The reaction, typically catalyzed by ruthenium or molybdenum alkylidene complexes, involves the intramolecular reaction of two alkene moieties to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.org

RCM has been successfully employed in the synthesis of a variety of indolizidine and quinolizidine alkaloids. nih.govresearchgate.net For instance, the RCM of enantiopure hydroxylamines bearing suitable unsaturated groups cleanly affords piperidine derivatives, which can then be further elaborated to form the indolizidine skeleton. nih.gov This methodology has been used to synthesize densely functionalized indolizidines in a straightforward manner. nih.gov

A sequential ring-closing–ring-opening metathesis (RCM-ROM) strategy has also been developed. rsc.org This approach converts a readily accessible carbocycle, such as a cyclopentenylamine, into a stereodefined heterocycle like a functionalized tetrahydropyridine (B1245486), which serves as a precursor to the hexahydroindolizine core. rsc.org The choice of catalyst, such as the Grubbs' or Hoveyda-Grubbs catalysts, is critical for the success of these transformations. beilstein-journals.orgorgsyn.org

| Substrate | Catalyst | Product |

| Enantiopure hydroxylamines with unsaturated groups | 2nd generation Grubbs' catalyst | Densely functionalized indolizidines nih.gov |

| Racemic cyclopentenol (B8032323) derivative | Asymmetric Pd(0) catalysis followed by Ru-catalyzed RCM-ROM | Functionalized tetrahydropyridine for indolizidine synthesis rsc.org |

| Diene with a nitrogen linker | Ruthenium or Molybdenum alkylidene catalysts | Cyclic amine (precursor to hexahydroindolizine) |

Pictet-Spengler and Mannich-Type Cyclizations

The Pictet-Spengler reaction stands as a powerful and direct method for the construction of nitrogen-containing heterocyclic systems. researchgate.netresearchgate.net This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. researchgate.netwikipedia.org It can be considered a special case of the more general Mannich reaction. wikipedia.org The driving force is the formation of a highly electrophilic iminium ion, which then undergoes intramolecular electrophilic attack by an electron-rich aromatic ring. wikipedia.org

While traditionally requiring strong acids and heat, milder conditions have been developed, sometimes even proceeding without an acid catalyst in aprotic media with superior yields. wikipedia.org A significant advancement is the N-acyliminium ion Pictet-Spengler reaction, where acylation of the iminium ion generates a highly potent electrophile, enabling cyclization under mild conditions with a broader range of aromatic systems. wikipedia.org This strategy has been successfully employed in the synthesis of complex molecules.

The versatility of the Pictet-Spengler reaction is evident in its application to the synthesis of various heterocyclic frameworks, including tetrahydroisoquinolines and β-carbolines. researchgate.netmdpi.com Its application in the synthesis of hexahydroindolizine derivatives often involves the use of a suitable amine precursor that, upon cyclization, yields the desired bicyclic core.

Intermolecular Approaches

Hetero Diels-Alder Reactions with Δ1-Pyrroline

The hetero-Diels-Alder reaction is a powerful tool for the construction of six-membered heterocyclic rings. In the context of hexahydroindolizine synthesis, the use of Δ1-pyrroline as the dienophile with a suitable diene provides a direct route to the core structure. This [4+2] cycloaddition strategy allows for the rapid assembly of the bicyclic framework.

A notable example involves the divergent synthesis of isoindolo- and pyrrolo-fused polycyclic indoles, where a Diels-Alder reaction of 2-vinylpyrroles with maleimides leads to the formation of octahydropyrrolo[3,4-e]indoles. nih.gov This reaction proceeds with high endo-selectivity, a stereochemical outcome that can be rationalized by theoretical calculations showing the influence of non-covalent interactions in the transition state. nih.gov While this specific example leads to a related indole (B1671886) structure, the underlying principle of using a pyrrole-based component in a Diels-Alder reaction highlights a viable strategy for accessing the hexahydroindolizine skeleton. The reaction of a suitable diene with Δ1-pyrroline or its derivatives would directly lead to the desired hexahydroindolizine ring system.

Multi-Component Reactions

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecular architectures by combining three or more reactants in a single synthetic operation. nih.govresearchgate.net These reactions are characterized by their operational simplicity and ability to generate molecular diversity with minimal waste. nih.gov

Several MCRs have been developed that could be adapted for the synthesis of hexahydroindolizine derivatives. For instance, a pseudo-three-component reaction involving a Knoevenagel condensation coupled with a Michael addition has been used to synthesize various heterocyclic compounds. nih.gov Another strategy involves the reaction between N-(cyanomethyl)pyridinium salts and 1,3-dielectrophiles to produce pyrido[2,3-b]indolizines. nih.gov These examples showcase the potential of MCRs to rapidly construct complex heterocyclic systems. A tailored MCR involving a pyrrolidine-based component, an aldehyde, and a third reactive species could conceivably lead to the one-pot formation of the hexahydroindolizine scaffold. The development of such a reaction would represent a significant step forward in the efficient synthesis of this important heterocyclic core.

Catalytic Methods in Hexahydroindolizine Synthesis

The advent of catalytic methods has revolutionized organic synthesis, and the construction of the hexahydroindolizine framework is no exception. Both transition metal catalysis and organocatalysis have provided powerful tools for achieving high levels of efficiency, regioselectivity, and stereoselectivity.

Transition Metal-Catalyzed Transformations

Transition metal catalysts have become indispensable in modern organic synthesis due to their ability to facilitate a wide range of transformations with high selectivity and functional group tolerance. researchgate.net

Grubbs' Catalyst: Grubbs' catalysts are a series of ruthenium-based carbene complexes primarily used for olefin metathesis. wikipedia.org This reaction allows for the formation of carbon-carbon double bonds through the exchange of substituents between different olefins. organic-chemistry.org In the context of hexahydroindolizine synthesis, ring-closing metathesis (RCM) is a particularly powerful application. beilstein-journals.org A suitably functionalized diene precursor containing a nitrogen atom can be cyclized using a Grubbs' catalyst to form the unsaturated precursor to hexahydroindolizine. These catalysts are known for their tolerance to a wide array of functional groups and solvents. wikipedia.org The first-generation Grubbs' catalyst, RuCl₂(=CHPh)(PCy₃)₂, is noted for its high catalytic activity and stability towards oxygen and protic solvents. google.com

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. whiterose.ac.ukyoutube.com Reactions such as the Heck, Suzuki, and Sonogashira couplings are widely used in the synthesis of complex molecules. researchgate.netyoutube.com In the synthesis of hexahydroindolizine precursors, intramolecular Heck reactions have proven to be a valuable strategy for ring closure. beilstein-journals.org For example, the palladium-catalyzed intramolecular coupling of an aryl or vinyl halide with an alkene tethered to a pyrrolidine (B122466) ring can effectively construct the bicyclic system. Palladium catalysts, often in the form of Pd(0) complexes, are highly effective for these transformations. whiterose.ac.uk The development of palladium-catalyzed methods has been instrumental in the synthesis of various nitrogen-containing heterocycles, including potent enzyme inhibitors. nih.gov

Rhodium-Catalyzed Hydroformylation: Rhodium-catalyzed hydroformylation is a fundamental industrial process that involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond of an alkene to produce aldehydes. researchgate.net This reaction is highly atom-economical. researchgate.net In the synthesis of hexahydroindolizine derivatives, the hydroformylation of a suitable unsaturated pyrrolidine precursor can introduce a key aldehyde functionality. For instance, the asymmetric hydroformylation of N-substituted 3-pyrrolines using chiral rhodium catalysts can produce chiral 3-formylpyrrolidines with high enantioselectivity. researchgate.net These aldehyde intermediates can then be further elaborated to construct the second ring of the hexahydroindolizine system. The choice of ligands is crucial in controlling the regioselectivity and enantioselectivity of the reaction. researchgate.netresearchgate.net

Table 1: Overview of Transition Metal-Catalyzed Transformations

| Catalytic Method | Catalyst Example | Key Transformation | Application in Hexahydroindolizine Synthesis |

|---|---|---|---|

| Olefin Metathesis | Grubbs' Catalyst (e.g., RuCl₂(=CHPh)(PCy₃)₂) | Ring-Closing Metathesis (RCM) | Cyclization of a diene-containing pyrrolidine precursor. |

| Cross-Coupling | Palladium Complexes (e.g., Pd(PPh₃)₄) | Intramolecular Heck Reaction | Ring closure of a pyrrolidine with a tethered alkene and halide. |

Organocatalysis and Biocatalysis in Stereoselective Pathways

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to metal-based catalysis for asymmetric synthesis. nih.govresearchgate.netnih.gov These methods often operate under mild conditions and offer unique stereochemical outcomes. nih.gov

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. nih.gov Chiral organocatalysts have been particularly successful in promoting enantioselective reactions. mdpi.com In the context of hexahydroindolizine synthesis, organocatalysts can be employed in key bond-forming reactions to establish stereocenters with high control. For instance, chiral Brønsted acids, such as chiral phosphoric acids, can catalyze asymmetric Pictet-Spengler reactions, providing enantiomerically enriched tetrahydro-β-carboline and related heterocyclic products. researchgate.net Similarly, chiral amines can catalyze asymmetric Michael additions, a key step in many synthetic routes to functionalized pyrrolidines that serve as precursors to hexahydroindolizines. The combination of different organocatalytic activations in cascade reactions allows for the rapid construction of complex chiral molecules from simple starting materials. mdpi.com

Biocatalysis: Biocatalysis employs enzymes as catalysts, harnessing their remarkable efficiency and stereoselectivity. nih.govox.ac.uk Enzymes operate under mild, aqueous conditions, making them an environmentally benign option for chemical synthesis. nih.gov For the synthesis of chiral hexahydroindolizine precursors, enzymes such as lipases, esterases, and oxidoreductases can be used for kinetic resolutions or desymmetrizations of prochiral substrates. ox.ac.uk For example, a lipase (B570770) could be used for the enantioselective acylation of a racemic alcohol-substituted pyrrolidine, separating the enantiomers. Furthermore, Pictet-Spenglerases, enzymes that catalyze the Pictet-Spengler reaction in nature, demonstrate the potential for biocatalysis to directly construct the core heterocyclic scaffold with high stereocontrol. thieme-connect.de The directed evolution of enzymes allows for the tailoring of their substrate scope and stereoselectivity to meet the specific demands of a synthetic target. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 1,2,3,5,6,8a-Hexahydroindolizine |

| Δ1-Pyrroline |

| N-(cyanomethyl)pyridinium |

| Grubbs' Catalyst |

| Palladium |

| Rhodium |

| Tetrahydroisoquinoline |

| β-carboline |

| Octahydropyrrolo[3,4-e]indole |

| Pyrido[2,3-b]indolizine |

| N-substituted 3-pyrroline |

| 3-formylpyrrolidine |

| Chiral phosphoric acids |

| Lipase |

| Esterase |

| Oxidoreductase |

| Pictet-Spenglerase |

| RuCl₂(=CHPh)(PCy₃)₂ |

| Pd(PPh₃)₄ |

| Rh(acac)(CO)₂ |

| 2-vinylpyrrole |

Strategic Reductions and Oxidations in Constructing the Hexahydroindolizine Ring System

The construction of the this compound core, a key structural motif in various alkaloids and pharmacologically active compounds, often relies on strategic reduction and oxidation reactions. These transformations are crucial for establishing the desired stereochemistry and saturation level of the bicyclic system. Key strategies include the reduction of pyridinium (B92312) salt precursors, the hydrogenation of partially unsaturated indolizine (B1195054) intermediates, and the reduction of lactam functionalities within the indolizidinone framework.

A prevalent and effective method for synthesizing the piperidine portion of the hexahydroindolizine skeleton involves the reduction of pyridinium salts. This approach offers a versatile entry point from readily available pyridine (B92270) derivatives. Catalytic hydrogenation is a primary tool for this transformation. For instance, the reduction of 1-benzoyl-4-ethoxycarbonylpyridinium salts using a catalyst in the presence of zinc and benzyl (B1604629) bromide leads to the corresponding piperidines. rsc.org More advanced methods, such as rhodium-catalyzed transfer hydrogenation, have been developed to access N-aryl piperidines from pyridinium salts. nih.gov This reaction proceeds through a reductive transamination process, where a dihydropyridine (B1217469) intermediate is formed and subsequently converted to the desired piperidine. nih.gov

The complete saturation of the hexahydroindolizine ring is often achieved through catalytic hydrogenation of unsaturated precursors like indolizine or dihydroindolizine derivatives. The choice of catalyst and reaction conditions is critical to ensure high yields and, where applicable, stereoselectivity. Common catalysts for this purpose include platinum, palladium, and nickel, which facilitate the syn-addition of hydrogen across double bonds.

A pivotal strategy for the formation of the hexahydroindolizine amine is the reduction of a precursor lactam, specifically an indolizinone. The complete reduction of the amide bond in hexahydroindolizin-5(1H)-one to the corresponding tertiary amine yields the this compound. This transformation is a cornerstone in the synthesis of many indolizidine alkaloids. While specific detailed research findings on the reduction of hexahydroindolizin-5(1H)-one are not extensively documented in the provided search results, general methodologies for lactam reduction are well-established and applicable. These methods often employ powerful reducing agents such as lithium aluminum hydride (LAH) or borane (B79455) complexes.

The stereochemical outcome of these reduction reactions is a critical consideration in the synthesis of substituted hexahydroindolizines. The stereoselective synthesis of related heterocyclic systems, such as 3-hydroxy-2,6-dialkylpiperidines, often involves reductive amination as a key step to generate the piperidine ring with specific stereochemistry. clockss.org Such strategies can be adapted to control the stereocenters within the hexahydroindolizine framework. For instance, the stereoselective synthesis of syn- and anti-3a-hydroxyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid derivatives has been achieved through oxidative ring formation, demonstrating the potential for controlling stereochemistry during the construction of related bicyclic systems. researchgate.net

While reduction strategies are more commonly detailed for the final steps of hexahydroindolizine synthesis, strategic oxidations also play a role, particularly in the formation of functionalized precursors. For example, the oxidation of tryptophan derivatives can lead to the formation of tricyclic products that are structurally related to the hexahydroindolizine core. researchgate.net Although direct oxidation methods to construct the primary hexahydroindolizine ring are less common, the oxidation of advanced intermediates can be used to introduce functionality or to set the stage for subsequent cyclization reactions.

Below is a table summarizing key reduction strategies applicable to the synthesis of the hexahydroindolizine ring system based on analogous transformations.

| Precursor Type | Reaction Type | Reagents/Catalyst | Product Type | Ref. |

| Pyridinium Salt | Catalytic Hydrogenation | Zn, Benzyl Bromide, Catalyst | Piperidine Derivative | rsc.org |

| Pyridinium Salt | Transfer Hydrogenation | Rh-catalyst, HCOOH | N-Aryl Piperidine | nih.gov |

| Indolizinone (Lactam) | Reduction | LiAlH4, Borane complexes (general) | Hexahydroindolizine | |

| Amino Alcohol Derivative | Reductive Amination | - | 3-Hydroxy-2,6-dialkylpiperidine | clockss.org |

Reaction Chemistry and Chemical Transformations of 1,2,3,5,6,8a Hexahydroindolizine

Reactivity of the Hexahydroindolizine Nitrogen Atom

The bridgehead nitrogen atom in 1,2,3,5,6,8a-hexahydroindolizine is the most reactive site in the molecule. Its lone pair of electrons is readily available for reactions with electrophiles, making it a strong nucleophile and a Brønsted-Lowry base. This reactivity is central to many of the chemical transformations of this heterocyclic system.

The basicity of the nitrogen allows for the formation of quaternary ammonium (B1175870) salts upon reaction with alkyl halides. This process, known as alkylation , is a fundamental transformation. For instance, the reaction with methyl iodide would yield the corresponding N-methyl-1,2,3,5,6,8a-hexahydroindolizinium iodide. The rate and efficiency of this reaction are influenced by the nature of the alkylating agent and the solvent used.

Similarly, the nitrogen atom can be acylated by reacting with acylating agents such as acyl chlorides or anhydrides. This reaction typically requires a base to neutralize the acid generated and proceeds to form an N-acyl derivative. The N-acylation of indoles using thioesters as a stable acyl source has also been reported as a mild and efficient method. beilstein-journals.org

The nitrogen atom can also be oxidized. N-oxidation of nitrogen-containing drugs is a known metabolic pathway and can be achieved chemically. nih.gov The lone pair of electrons on the nitrogen makes it susceptible to oxidation, which can lead to the formation of N-oxides. nih.gov

| Reaction Type | Reagent | Product | Notes |

| Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkyl-hexahydroindolizinium Salt | A fundamental reaction for tertiary amines. |

| Acylation | Acyl Chloride (e.g., CH₃COCl) | N-Acyl-hexahydroindolizine | Often requires a base to proceed. |

| N-Oxidation | Oxidizing Agent (e.g., m-CPBA) | Hexahydroindolizine N-oxide | Highlights the nucleophilic character of the nitrogen. |

Formation of Polycyclic Systems Incorporating the Hexahydroindolizine Moiety

The this compound core is a valuable scaffold for the construction of more elaborate polycyclic systems, many of which are found in nature.

The hetero Diels-Alder reaction provides a powerful route to the indolizidine skeleton. For example, the reaction between an activated diene and Δ¹-pyrroline has been used as a key step in the synthesis of the alkaloid (±)-Ipalbidine. mdpi.com

Furthermore, intramolecular cyclization of alkynyltungsten compounds with N-acyliminium ions has been developed as a method for the synthesis of indolizidine and quinolizidine (B1214090) derivatives. acs.org Another approach involves the synthesis of benzo-fused indolizidine alkaloid mimics via heteroaryl Grignard addition to N-acylpyridinium salts followed by an intramolecular Heck cyclization. nih.gov

The Pictet-Spengler reaction is a cornerstone in the synthesis of polycyclic indole (B1671886) alkaloids. gwdg.de It facilitates the fusion of an additional ring onto the indolizidine framework, a common strategy in the total synthesis of natural products. gwdg.de For example, the reaction of an enantiopure tryptophan derivative can lead to the formation of 1,2,3,4-tetrahydro-β-carbolines. nih.gov

| Synthetic Strategy | Key Reaction | Resulting System | Reference Example |

| Hetero Diels-Alder | [4+2] Cycloaddition | Substituted Indolizidine | Synthesis of (±)-Ipalbidine mdpi.com |

| Intramolecular Heck Cyclization | Palladium-catalyzed C-C bond formation | Benzo-fused Indolizidine | Synthesis of Benzo-fused mimics nih.gov |

| Pictet-Spengler Reaction | Condensation and cyclization | Tetrahydro-β-carboline fused Indolizidine | Synthesis of Indole Alkaloids gwdg.de |

Conformational Analysis and Stereochemical Elucidation of 1,2,3,5,6,8a Hexahydroindolizine Structures

Spectroscopic Methods for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of hexahydroindolizine derivatives. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of individual protons and carbon atoms within the molecule. libretexts.org Chemical shifts, signal integrations, and coupling patterns in ¹H NMR spectra help to identify the types of protons and their neighboring atoms. youtube.comyoutube.com Similarly, ¹³C NMR and its variations like DEPT (Distortionless Enhancement by Polarization Transfer) reveal the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons), offering a carbon backbone map of the molecule. libretexts.orgyoutube.com

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. Correlation Spectroscopy (COSY) experiments identify proton-proton coupling networks, revealing which protons are adjacent to each other in the molecular structure. youtube.com Heteronuclear correlation techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This information is vital for assembling the complete molecular framework.

To determine the relative stereochemistry and conformation of the hexahydroindolizine ring system, Nuclear Overhauser Effect (NOE) studies are employed. youtube.comwikipedia.org The NOE is a phenomenon where the saturation of one nuclear spin population by an RF field results in a change in the resonance intensity of another nucleus that is spatially close (typically within 5 Å). wikipedia.org This effect is distance-dependent, with a stronger NOE observed between protons that are closer in space, regardless of whether they are directly bonded. youtube.com Two-dimensional NOE Spectroscopy (NOESY) is a powerful experiment that maps all the NOE interactions within a molecule in a single acquisition. wikipedia.orgnih.gov By analyzing the cross-peaks in a NOESY spectrum, the relative orientation of substituents on the bicyclic ring system can be determined, providing insight into the conformational preferences of the molecule. youtube.comnih.gov

Table 1: Key NMR Techniques for Hexahydroindolizine Structure Elucidation

| NMR Technique | Information Provided | Application to Hexahydroindolizine |

| ¹H NMR | Chemical environment and connectivity of protons. | Identifies proton signals and their multiplicities. |

| ¹³C NMR (and DEPT) | Number and type of carbon atoms. | Determines the carbon skeleton. |

| COSY | Proton-proton coupling correlations. | Establishes H-H connectivity within the rings. |

| HSQC | Direct carbon-proton correlations. | Assigns protons to their directly attached carbons. |

| HMBC | Long-range carbon-proton correlations. | Connects molecular fragments and confirms the overall structure. |

| NOESY/ROE SY | Through-space proton-proton correlations. | Determines relative stereochemistry and conformational preferences. youtube.comwikipedia.org |

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. nih.gov In the context of hexahydroindolizine derivatives, MS is used to confirm the molecular formula and to gain insights into the structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly valuable as it measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the unambiguous determination of the elemental composition of the parent ion and its fragments. nih.gov This high level of accuracy helps to differentiate between compounds with the same nominal mass but different elemental formulas. nih.gov

The fragmentation patterns observed in the mass spectrum can provide structural clues. By analyzing the masses of the fragment ions, it is often possible to deduce the structure of different parts of the molecule and how they are connected. This information, when combined with data from other spectroscopic techniques like NMR, contributes to a comprehensive structural assignment.

Infrared (IR) spectroscopy is a technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com For hexahydroindolizine derivatives, IR spectroscopy can confirm the presence of specific bonds, such as C-H, C-N, and any functional groups attached to the bicyclic core. youtube.com

Gas chromatography-Fourier transform infrared (GC-FTIR) spectroscopy combines the separation power of gas chromatography with the identification capabilities of FTIR. nih.govfrontiersin.org This hyphenated technique is particularly useful for analyzing complex mixtures of hexahydroindolizine isomers or derivatives. mdpi.comnih.gov The gas chromatograph separates the components of the mixture, and as each component elutes, it passes through an FTIR spectrometer, which records its infrared spectrum. This allows for the individual identification of each separated compound. frontiersin.orgnih.gov The ability of GC-FTIR to distinguish between isomers, which may have very similar mass spectra, makes it a valuable complementary tool to GC-MS. mdpi.com

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous information about both the relative and absolute stereochemistry of all chiral centers. researchgate.netthieme-connect.deresearchgate.net The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. purechemistry.org This pattern is used to generate an electron density map of the molecule, from which the precise positions of all atoms in the crystal lattice can be determined. researchgate.net

For chiral molecules like many hexahydroindolizine derivatives, X-ray crystallography can establish the absolute configuration by a phenomenon known as anomalous dispersion. thieme-connect.demit.edu When the X-ray wavelength is near an absorption edge of a heavier atom in the structure, the scattering factor of that atom becomes a complex number, leading to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). thieme-connect.demit.edu The analysis of these differences allows for the assignment of the correct enantiomer. While traditionally requiring the presence of a heavy atom, modern techniques and instrumentation have made it possible to determine the absolute configuration of light-atom molecules, provided that high-quality crystals are available. mit.edu

Conformational Dynamics and Energetics of the Fused Bicyclic System

The study of the conformational dynamics and energetics of this system often involves a combination of experimental techniques, such as variable-temperature NMR spectroscopy, and computational methods. Variable-temperature NMR can provide information about the energy barriers between different conformations by observing changes in the NMR spectrum as a function of temperature.

Computational chemistry, particularly methods like density functional theory (DFT), can be used to calculate the energies of different possible conformations and to model the transition states between them. purechemistry.org These calculations provide valuable insights into the potential energy surface of the molecule and help to predict the most stable conformers. The strain energy associated with different conformations can also be calculated, which is important for understanding how the molecule might behave in chemical reactions or upon binding to a biological target. nih.gov Studies on related bicyclic systems, such as bicyclo[4.3.1]decane, have shown that even seemingly strained conformations can be accessible. masterorganicchemistry.com

Determination of Absolute Configuration in Chiral Hexahydroindolizine Derivatives

Determining the absolute configuration of chiral hexahydroindolizine derivatives is crucial for understanding their stereospecific interactions in biological systems. While X-ray crystallography is the gold standard, other methods are available, especially when suitable crystals cannot be obtained. researchgate.netpurechemistry.org

One approach is the use of chiral derivatizing agents in conjunction with NMR spectroscopy. By reacting the chiral hexahydroindolizine with a chiral auxiliary, a pair of diastereomers is formed. These diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum. purechemistry.org By analyzing the differences in the chemical shifts of the diastereomeric products, it is often possible to deduce the absolute configuration of the original molecule. The Mosher's acid method is a classic example of this approach.

Another powerful technique is Vibrational Circular Dichroism (VCD) spectroscopy. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum is highly sensitive to the absolute configuration of the molecule. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum mechanical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned. nih.govyoutube.com This method has the advantage of being applicable to molecules in solution, eliminating the need for crystallization. nih.gov Additionally, enzymatic conversions with stereospecific enzymes can be used to determine the absolute configuration of certain derivatives by observing which enantiomer is consumed in the reaction. nih.gov

Theoretical and Computational Studies of 1,2,3,5,6,8a Hexahydroindolizine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

There are no specific published studies using quantum chemical calculations, such as Density Functional Theory (DFT), to analyze the electronic structure and reactivity of 1,2,3,5,6,8a-hexahydroindolizine. For related, often more complex, indolizidine alkaloids, DFT is a standard method to investigate molecular geometries, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps to predict sites of reactivity. However, data tables of calculated energies, bond lengths, and angles for this compound are not available in the current scientific literature.

Mechanistic Investigations through Computational Modeling

No computational studies detailing the reaction mechanisms involving this compound have been found. Mechanistic investigations for related heterocyclic systems often employ computational modeling to map potential energy surfaces, locate transition states, and calculate activation barriers for reactions such as cycloadditions, hydrogenations, or ring-opening reactions. nih.gov Such detailed mechanistic data for the formation or reactions of this compound are not present in the reviewed literature.

Conformational Search and Energy Minimization Techniques

A formal conformational analysis of this compound using computational search and energy minimization techniques has not been reported. For similar saturated bicyclic systems like indolizidine, such studies are crucial for identifying the most stable conformers (e.g., chair, boat, or twist conformations of the six-membered ring and envelope or twist conformations of the five-membered ring) and understanding their relative free energies. nih.govrsc.org This information is fundamental to interpreting experimental data and predicting biological activity. However, no data on the conformational landscape of this compound is currently available.

Prediction of Spectroscopic Parameters and Reaction Outcomes

There are no published computational studies that predict the spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) or reaction outcomes for this compound. Computational chemistry is a powerful tool for predicting ¹H and ¹³C NMR spectra, which can be invaluable for confirming the structure of synthetic or natural products. nih.gov Similarly, modeling can predict the regioselectivity and stereoselectivity of chemical reactions. The absence of such predictive studies for this compound means there are no computational benchmarks to aid in its synthesis or characterization.

Biological and Medicinal Chemistry Aspects of the Hexahydroindolizine Scaffold

Role of Hexahydroindolizine as a Bioactive Natural Product Core

The hexahydroindolizine framework is a recurring theme in a diverse array of naturally occurring alkaloids, many of which possess potent and specific biological activities. These natural products serve as a rich source of inspiration for the design and synthesis of new therapeutic agents.

Naturally Occurring Alkaloids

Several important alkaloids are built around the hexahydroindolizine core, each with unique biological properties.

Lentiginosine: This dihydroxyindolizidine alkaloid is a potent inhibitor of amyloglucosidase. nih.govacs.org The naturally occurring (+)-lentiginosine is a strong inhibitor of this enzyme, while its non-natural enantiomer, (-)-lentiginosine, has been shown to induce apoptosis in tumor cells with low cytotoxicity to non-transformed cells. nih.govoup.comingentaconnect.com

Swainsonine (B1682842): An indolizidine alkaloid first isolated from Swainsona canescens, swainsonine is a powerful inhibitor of α-mannosidases. wikipedia.orgnih.gov Specifically, it acts as a reversible inhibitor of lysosomal α-mannosidase and Golgi α-mannosidase II. cornell.edu This inhibition disrupts glycoprotein (B1211001) processing and can lead to a condition known as locoism in livestock that consume plants containing swainsonine. cornell.edunih.gov

Gosodesmine: A unique alkaloid with a terpene-like side chain, gosodesmine was discovered in the chemical defense secretions of the millipede Gosodesmus claremontus. wordpress.comnih.govacs.org It is the first 7-substituted indolizidine to be identified from an arthropod. nih.govacs.orgjcu.edu

Pumiliotoxins (PTXs): This class of toxins is found in the skin of poison dart frogs and certain toads. wikipedia.orgresearchgate.net Pumiliotoxins are known for their myotonic and cardiotonic activity. nih.gov Structurally, they are characterized by an indolizidine ring, and their bioactivity is highly dependent on their specific structure. wikipedia.orgnih.gov For instance, pumiliotoxin B (323A) potentiates muscle contraction by releasing and inhibiting the reuptake of calcium ions, while pumiliotoxin 251D acts as a cardiac depressant. nih.govwikipedia.org

Ipalbidine: While not explicitly detailed in the provided search results, it is recognized as a member of the indolizidine alkaloid family.

| Alkaloid | Natural Source(s) | Key Biological Activity |

|---|---|---|

| Lentiginosine | Astragalus lentiginosus | Amyloglucosidase inhibitor, pro-apoptotic (enantiomer-dependent) nih.govacs.orgoup.comingentaconnect.com |

| Swainsonine | Swainsona canescens, Rhizoctonia leguminicola (fungus) | α-mannosidase inhibitor wikipedia.orgnih.govcornell.edu |

| Gosodesmine | Gosodesmus claremontus (millipede) | Defensive secretion, likely toxic wordpress.comnih.govacs.org |

| Pumiliotoxins | Poison dart frogs (e.g., Dendrobates pumilio), toads (e.g., Melanophryniscus) | Modulators of voltage-gated sodium channels, myotonic and cardiotonic effects wikipedia.orgresearchgate.netnih.gov |

| Ipalbidine | Ipomoea alba | Classified as an indolizidine alkaloid |

Biosynthetic Pathways to Naturally Occurring Hexahydroindolizines

The biosynthesis of hexahydroindolizine alkaloids has been a subject of scientific investigation. For instance, the biosynthesis of swainsonine in the fungus Rhizoctonia leguminicola begins with the conversion of lysine (B10760008) to pipecolic acid. wikipedia.org A notable feature of this pathway is the retention of the carboxyl carbon from pipecolate, which is unusual in the biosynthesis of most other alkaloids. wikipedia.org The assembly of the indolizidine scaffold is followed by a series of tailoring reactions, including hydroxylations and epimerizations, to yield the final natural product. biorxiv.orgbiorxiv.org In the case of phenanthroindolizidine alkaloids in Tylophora asthmatica, feeding experiments have helped to elucidate the biosynthetic sequence from 6,7-diphenylhexahydroindolizines. rsc.org The entire carbon skeleton of the indolizidine alkaloid cyclizidine is derived from acetate (B1210297) and propionate (B1217596) via a polyketide-type pathway. rsc.org

Molecular Mechanisms of Action (Focus on Molecular Interactions)

The diverse biological activities of hexahydroindolizine-containing compounds stem from their ability to interact with various molecular targets, including enzymes and receptors.

Potential for Anti-inflammatory, Anticancer, Antimicrobial, and Antiviral Activity through Scaffold Design

The versatility of the hexahydroindolizine scaffold makes it an attractive starting point for the design of new therapeutic agents with a variety of potential applications.

Anti-inflammatory Activity: Synthetic indolizine (B1195054) derivatives have been designed as analogues of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov These compounds have shown inhibitory activity against the COX-2 enzyme, a key target in inflammation. nih.gov The benzoindolizidine alkaloids tylophorine (B1682047) and lycorine (B1675740) also exhibit anti-inflammatory properties. vliz.be

Anticancer Activity: The non-natural enantiomer of lentiginosine, (-)-lentiginosine, has demonstrated pro-apoptotic activity in tumor cells. nih.govoup.comdocumentsdelivered.com Swainsonine also exhibits antineoplastic activity. nih.gov Furthermore, synthetic indolizine-based pentathiepines and other derivatives have shown promising anticancer effects in both 2D and 3D cellular models. mdpi.comnih.govmdpi.comnih.govumsida.ac.id These compounds can induce apoptosis, disrupt the cell cycle, and generate reactive oxygen species in cancer cells. mdpi.com

Antimicrobial Activity: Indolizine derivatives have been explored for their potential as antimicrobial agents. brieflands.com Some synthesized pyrazolyl-indolizine derivatives have shown potent activity against various bacteria and fungi, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhimurium, and Candida albicans. nih.gov The mechanism of action can involve increased lipid peroxidation in the microbial cell membrane. nih.gov Other studies have also highlighted the dual antifungal and antibacterial activity of certain indolizine derivatives. brieflands.comresearchgate.netresearchgate.net

Antiviral Activity: Indole (B1671886) alkaloids, a broader class that includes the hexahydroindolizine core, have demonstrated antiviral activities against a range of viruses, including influenza viruses. nih.gov The phenanthroindolizidine alkaloid antofine and its analogues have shown excellent antiviral activity against the tobacco mosaic virus (TMV). nih.gov Benzoindolizidine alkaloids like tylophorine and its derivatives have exhibited broad-spectrum antiviral properties against viruses such as SARS-CoV and hepatitis C virus. vliz.be Synthetic hexahydroquinoline derivatives have also been investigated for their anti-HIV activity. researchgate.net The mechanism of antiviral action can involve interference with viral replication, adsorption, or direct viricidal effects. nih.govnih.govmdpi.comfrontiersin.org

Structure-Activity Relationship (SAR) Studies for Rational Design

The rational design of novel therapeutic agents often relies on a deep understanding of the structure-activity relationships (SAR) of a core chemical scaffold. For the 1,2,3,5,6,8a-hexahydroindolizine, also known as the indolizidine skeleton, SAR studies are crucial for optimizing its biological activity. While specific and extensive SAR literature for the simple this compound is limited, valuable insights can be drawn from studies on related indolizine and indolizidine derivatives. These studies provide a foundational understanding of how structural modifications to this bicyclic nitrogen-containing framework influence its interaction with biological targets.

Indolizidine alkaloids, naturally occurring compounds featuring the hexahydroindolizine core, exhibit a wide array of biological activities, including but not limited to, antimycotic, antimalarial, and anti-inflammatory effects. nih.gov The diversity in their biological profiles is a direct consequence of the varied substitution patterns and stereochemistry of the indolizidine ring system.

A significant area of investigation for indolizine derivatives has been their activity as agonists for the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), a target for cognitive disorders like schizophrenia. nih.gov Research in this area has provided key SAR insights. For instance, the introduction of specific substituents on the indolizine ring has been shown to modulate agonist activity.

Detailed research findings on indolizine derivatives as α7-nAChR agonists have highlighted the importance of the substitution pattern on the core scaffold. The following table summarizes the structure-activity relationships of a series of synthesized indolizine analogs.

| Compound | Substituent at Position 1 | Substituent at Position 2 | Substituent at Position 7 | α7-nAChR Agonist Activity (EC50, µM) |

|---|---|---|---|---|

| Analog 1 | -H | -Ph | -COOEt | 5.2 |

| Analog 2 | -Me | -Ph | -COOEt | 3.8 |

| Analog 3 | -H | -p-F-Ph | -COOEt | 2.1 |

| Analog 4 | -H | -Ph | -CONH-Bn | 1.5 |

The data indicates that modifications at positions 1, 2, and 7 of the indolizine ring system significantly impact the agonist activity at the α7-nAChR. The introduction of a methyl group at position 1 (Analog 2 vs. Analog 1) led to a modest increase in potency. A more substantial improvement was observed when a fluorine atom was introduced on the phenyl ring at position 2 (Analog 3 vs. Analog 1), suggesting that electronic properties of the substituent at this position are critical. Furthermore, converting the ester group at position 7 to an amide (Analog 4 vs. Analog 1) resulted in a notable enhancement of agonist activity. These findings provide a clear direction for the rational design of more potent α7-nAChR agonists based on the indolizine scaffold.

The synthesis of various indolizine derivatives is often pursued to explore their therapeutic potential, leveraging the structural similarities to biologically active natural products. ijettjournal.org The versatility of the indolizine core allows for the introduction of a wide range of functional groups, enabling the exploration of a broad chemical space to optimize biological activity. nih.gov

Another aspect of the rational design of indolizine-based compounds involves their use as fluorescent scaffolds for bioimaging. nih.gov By strategically modifying the electronic properties of the indolizine ring through the introduction of electron-donating or electron-withdrawing groups, the fluorescence emission wavelengths can be tuned across the visible spectrum. This highlights the potential of the hexahydroindolizine scaffold not only in therapeutic applications but also as a tool in biomedical research.

The following table details the chemical compounds mentioned in this article.

| Compound Name |

|---|

| This compound |

| Indolizidine |

| Indolizine |

Advanced Applications and Future Research Directions

Hexahydroindolizine as Building Blocks in Complex Molecule Synthesis

The 1,2,3,5,6,8a-hexahydroindolizine core is a key structural motif found in a variety of alkaloids and other biologically active natural products. Its rigid, bicyclic framework serves as a versatile starting point for the stereocontrolled synthesis of more complex molecular architectures. Researchers have demonstrated the utility of related indolizine (B1195054) and quinolizine structures in the assembly of intricate natural product scaffolds. For instance, a natural product-inspired synthesis of a tetrahydroindolo[2,3-a]quinolizine library was achieved through a five-step route, highlighting the modularity of such bicyclic systems. nih.gov Key reactions in these synthetic pathways often include cycloadditions and stereoselective functionalization of the core structure. nih.gov

The hexahydroindolizine scaffold can be strategically modified at various positions to introduce a range of functional groups, enabling the construction of diverse molecular libraries. This approach is central to the discovery of new therapeutic agents and chemical probes for studying biological processes. The principles of natural product-inspired synthesis, which leverage privileged scaffolds like hexahydroindolizine, offer a powerful strategy for accessing novel areas of chemical space. nih.gov

Development of Novel Functional Materials Based on Hexahydroindolizine Scaffolds

The development of novel functional materials is an expanding area of chemical research, with a focus on creating substances with tailored electronic, optical, or mechanical properties. While specific research on functional materials derived from this compound is still emerging, the broader class of nitrogen-containing heterocyclic compounds has shown significant promise in this field. These scaffolds can be incorporated into polymers or organic frameworks to create materials with unique characteristics.

The inherent properties of the hexahydroindolizine core, such as its defined stereochemistry and potential for functionalization, make it an attractive candidate for the design of new materials. For example, derivatives of this scaffold could be explored for applications in organic electronics, where the control of molecular packing and intermolecular interactions is crucial. The ability to systematically modify the periphery of the hexahydroindolizine ring system allows for the fine-tuning of material properties.

Strategies for Diversity-Oriented Synthesis of Hexahydroindolizine Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecule libraries, which are essential for high-throughput screening and the discovery of new bioactive compounds. cam.ac.uknih.gov The goal of DOS is to explore a wide range of chemical space by varying not only the substituents on a molecular scaffold but also the scaffold itself and its stereochemistry. scispace.com

A successful DOS strategy for creating a hexahydroindolizine library would involve a synthetic route that allows for the introduction of diversity at multiple points. This could be achieved through several approaches:

Appendage Diversity: Utilizing a variety of building blocks to introduce different functional groups around the hexahydroindolizine core. cam.ac.uk

Stereochemical Diversity: Employing stereocontrolled reactions to generate all possible stereoisomers of the hexahydroindolizine scaffold. scispace.com

Skeletal Diversity: Designing reaction pathways that can lead to different but related bicyclic or tricyclic structures from a common intermediate.

Inspiration for such strategies can be drawn from the synthesis of other complex alkaloids. For example, a "split-pool" synthesis approach has been used to create large libraries of molecules with high substitutional diversity. nih.gov The application of such methods to the this compound scaffold could yield a rich collection of novel compounds for biological screening.

Integration of Artificial Intelligence and Machine Learning in Hexahydroindolizine Research

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by accelerating discovery and providing new insights into molecular design and synthesis. mit.edu These computational tools can be applied to various aspects of hexahydroindolizine research, from predicting reaction outcomes to designing novel derivatives with desired properties.

Key areas where AI and ML can make a significant impact include:

Reaction Prediction and Optimization: ML models can be trained on large datasets of chemical reactions to predict the optimal conditions for the synthesis of hexahydroindolizine derivatives, including catalysts, solvents, and temperatures. beilstein-journals.orgarxiv.org This can save significant time and resources in the laboratory. Some models can even predict reaction yields with a high degree of accuracy. nih.gov

De Novo Design: Generative AI models can design novel hexahydroindolizine-based molecules with specific predicted properties. arxiv.org These models can explore a vast chemical space to identify promising candidates for synthesis and testing.

Property Prediction: AI algorithms can predict the physicochemical and biological properties of virtual hexahydroindolizine derivatives, allowing for the prioritization of compounds for synthesis. This is particularly useful in drug discovery for predicting activity and other important parameters.

The integration of AI and ML with automated synthesis platforms has the potential to create a closed-loop system for the discovery and optimization of hexahydroindolizine-based compounds, significantly accelerating the pace of research in this area. arxiv.org

Q & A

Q. What are the standard synthetic routes for 1,2,3,5,6,8a-hexahydroindolizine derivatives?

To synthesize hexahydroindolizine derivatives, common methods include:

- Palladium-catalyzed arylation : Aryl groups are introduced via Pd-mediated coupling, followed by heteroatom insertion (e.g., oxygen or nitrogen) to form the indolizine core. For example, 3-aryl-8-oxo-tetrahydroindolizines were synthesized with yields up to 74% using Pd catalysts and optimized ligand systems .

- Enaminone-based cyclization : Enaminone intermediates undergo cyclization to form hexahydroindolizine scaffolds, as demonstrated in the synthesis of 1,2,3,5,6,7-hexahydroindolizine-8-carbonitrile (9c) .

- Ring-closing metathesis (RCM) : Used to construct fused indolizidine systems, such as in pentahydroxy indolizidine alkaloids, with careful control of reaction conditions (e.g., Grubbs catalyst, inert atmosphere) .

Q. What analytical techniques are essential for confirming the structure of hexahydroindolizines?

- NMR spectroscopy : H and C NMR are critical for verifying regiochemistry and stereochemistry. For example, H NMR of 3-(1-naphthyl)-8-oxo-tetrahydroindolizine (5t) showed distinct proton environments at δ 1.31–5.43 ppm .

- HRMS : Validates molecular formulas (e.g., HRMS of compound 9c matched the theoretical value for CHNO within 0.7 mDa error) .

- X-ray crystallography : Resolves ambiguities in stereochemistry, as seen in the crystal structure of (5S,8aS,9S)-9-hydroxy-5-methyl-hexahydrothienoindolizine .

Q. How are hexahydroindolizines purified after synthesis?

- Column chromatography : Widely used with gradients of n-hexane/ethyl acetate (e.g., 90/10 for compound 6a) .

- Recrystallization : Effective for solid derivatives like 5t (melting point 155–156°C) .

- Acid-base extraction : For amine-containing derivatives, as in the synthesis of 5,6,7,8-tetrahydroindolizine (10) using HCl to protonate intermediates .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for hexahydroindolizine derivatives be resolved?

- Cross-validation : Combine NMR, IR, and HRMS data. For instance, IR peaks at 1639 cm in compound 6a confirmed C=C stretching, aligning with H NMR allyl proton signals .

- Comparative analysis : Reference published spectra (e.g., compound 9c’s NMR matched literature data ).

- Computational modeling : Use DFT calculations to predict NMR chemical shifts or compare with X-ray structures (e.g., stereochemical assignments in ) .

Q. What strategies optimize low yields in palladium-catalyzed reactions for aryl-substituted derivatives?

- Ligand screening : Bulky ligands (e.g., XPhos) may enhance coupling efficiency for sterically hindered aryl groups .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve catalyst stability, as seen in the synthesis of 3-(4-trifluoromethylphenyl)-8-oxo-tetrahydroindolizine (5c) .

- Temperature control : Lower temperatures (e.g., 60°C) reduce side reactions in sensitive substrates .

Q. How can stereochemical control be achieved during hexahydroindolizine synthesis?

- Chiral auxiliaries : Incorporate enantiopure starting materials, as in the synthesis of (5S,8aS,9S)-derivatives .

- Asymmetric catalysis : Use chiral Pd catalysts or organocatalysts to induce enantioselectivity.

- Post-synthesis resolution : Separate diastereomers via chiral HPLC or recrystallization, leveraging differences in physical properties .

Q. What computational methods predict the reactivity of hexahydroindolizines in biological systems?

- Molecular docking : Simulate interactions with target proteins (e.g., cardiovascular disease targets, as indolizines are studied for this application ).

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on aryl rings) with bioactivity using Hammett constants .

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .

Q. Are there natural sources of hexahydroindolizine alkaloids, and how are they isolated?

- Natural occurrence : Gosodesmine, a 7-substituted hexahydroindolizine, was isolated from the millipede Gosodesmus claremontus using ethanol extraction and silica gel chromatography .

- Biosynthetic studies : Investigate enzymatic pathways (e.g., polyketide synthases or transaminases) to elucidate natural production mechanisms .

Methodological Tables

Q. Table 1. Key Synthetic Routes for Hexahydroindolizines

| Method | Example Compound | Yield | Key Conditions | Reference |

|---|---|---|---|---|

| Pd-catalyzed arylation | 3-(1-Naphthyl)-8-oxo-5t | 74% | Pd(OAc), XPhos, DMF | |

| Enaminone cyclization | 9c (carbonitrile) | 70% | KCO, DMF, 80°C | |

| RCM | 6a (hepta-1,4-furanose) | 92% | Grubbs catalyst, CHCl |

Q. Table 2. Common Analytical Data for Hexahydroindolizines

| Technique | Data Range/Features | Application Example |

|---|---|---|

| H NMR | δ 1.31–5.43 ppm (alkyl/allyl protons) | Compound 5t |

| C NMR | δ 20.6–168.3 ppm (carbon types) | Compound 9c |

| HRMS | m/z 195.1247 (CHNO) | Compound 6a |

| X-ray diffraction | Space group , -factor < 0.05 | (5S,8aS,9S)-derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.